2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide
Overview
Description
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide” is a derivative of isoindoline, which is a heterocyclic compound . The isoindoline ring system is present in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely contain an isoindoline ring, which is a fused cyclic structure consisting of a benzene ring and a five-membered ring containing a nitrogen atom .Scientific Research Applications
Antioxidant Properties
This compound has been synthesized as a derivative of Gabapentin and Pregabalin with phthalic anhydride derivatives . It has shown promising antioxidant properties . Specifically, compounds 1, 3, 4 exhibited good free radical scavenging effect, with compound 3 being the most effective with an IC 50 value of 2.525 µmol/mL .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against E. coli and Staphylococcus Aureus . All compounds showed antibacterial activity related to concentration while parent drugs did not exhibit any antibacterial effect . Compounds 1 and 2 showed good zone of inhibition against Escherichia Coli at micromolar concentrations, and they are more effective than gentamycin sulfate .
Anticancer Agents
The compound has been evaluated as a potential anticancer agent . Treatment with the studied compounds suppresses proliferation, arrests progress throughout the cell cycle and induces apoptosis in Caco-2 and HCT-116 cancer cells . Compound 2 is highly effective against Caco-2 cells and more effective than Thalidomide, with an IC 50 value less than 1 µmol/L .
Immunomodulatory and Anti-inflammatory Effects
The lipophilic derivative of thalidomide, which is similar to the compound , has been synthesized to enhance its characteristics and efficacy . Earlier studies have proved the immunomodulatory and anti-inflammatory effects of this derivative .
Neurodegenerative Diseases
The compound, being a derivative of Gabapentin and Pregabalin, may have potential applications in the treatment of neurodegenerative diseases . However, more research is needed in this area.
Autoimmune Diseases
Given the compound’s immunomodulatory effects , it may also have potential applications in the treatment of autoimmune diseases. Further research is required to confirm this potential application.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-13-10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUGNZWUVOVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225128 | |
Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74169-70-3 | |
Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074169703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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